N-(1,3-benzothiazol-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound that features a benzothiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with an acylating agent to form the final acetamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the dimethoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the benzothiazole ring.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups, such as 3,4-dimethoxybenzaldehyde.
Uniqueness
What sets N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-12(13-8-9-15(24-2)16(10-13)25-3)22-26-11-18(23)21-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,20,21,23)/b22-12+ |
InChI Key |
TVXOACPEUGGILI-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)NC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NOCC(=O)NC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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